molecular formula C8H6BF3O4 B1628700 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid CAS No. 459810-97-0

5-Formyl-2-(trifluoromethoxy)benzeneboronic acid

Cat. No.: B1628700
CAS No.: 459810-97-0
M. Wt: 233.94 g/mol
InChI Key: YIQZPNQAVZJFIZ-UHFFFAOYSA-N
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Description

5-Formyl-2-(trifluoromethoxy)benzeneboronic acid: is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a formyl group and a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(trifluoromethoxy)benzeneboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-formyl-2-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

[5-formyl-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQZPNQAVZJFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620951
Record name [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459810-97-0
Record name [5-Formyl-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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